4-(2-Aminoethyl)morpholin-3-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

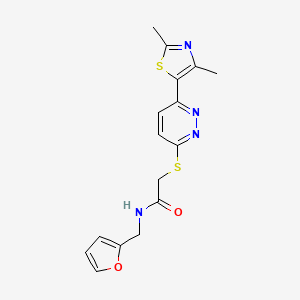

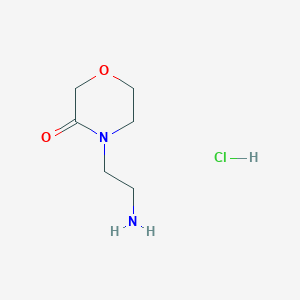

4-(2-Aminoethyl)morpholin-3-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O2 . It is widely used in biomedical applications as it serves as an important lysosome-targeting group . Some of its applications include the synthesis of the lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells .

Synthesis Analysis

The synthesis of 4-(2-Aminoethyl)morpholin-3-one hydrochloride involves the reaction of hexachlorocyclotriphosphazene with 4-(2-aminoethyl) morpholine, which is a primary amine. This reaction is carried out in the presence of Trimethylamine in THF . Another synthesis method involves the use of a new cationic monomer methacrylamido-4-(2-aminoethyl)morpholine (MAEM) derived from morpholine. This monomer is synthesized in a single step and characterized by FTIR, 1H, and 13C NMR analyses .Molecular Structure Analysis

The molecular structure of 4-(2-Aminoethyl)morpholin-3-one hydrochloride is confirmed by mass spectrometry, FT-IR, 31P, 1H, and 13C NMR spectroscopies . The SMILES string for this compound is NCCN1CCOCC1 .Physical And Chemical Properties Analysis

4-(2-Aminoethyl)morpholin-3-one hydrochloride is a solid with a refractive index of n20/D 1.476 (lit.) and a density of 0.992 g/mL at 25 °C (lit.) . It has a molecular weight of 180.63 g/mol . It is likely to be mobile in the environment due to its water solubility .Aplicaciones Científicas De Investigación

Synthesis of Complex Organic Compounds

4-(2-Aminoethyl)morpholin-3-one hydrochloride serves as a precursor or intermediate in the synthesis of complex organic compounds. For instance, it has been used in the formal synthesis of the antidepressant drug (S,S)-reboxetine through a methodology involving sulfinamides as temporary protecting/activating groups on the amine. This approach demonstrates its utility in synthesizing morpholine derivatives, highlighting its versatility in organic synthesis (Fritz et al., 2011).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, 4-(2-Aminoethyl)morpholin-3-one hydrochloride has been involved in the creation of drugs and drug candidates. For example, it played a role in the synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963, showcasing its importance in developing treatments for infectious diseases (Kauffman et al., 2000). Furthermore, its derivatives have been evaluated for antitumor activity, indicating its potential in cancer research (Isakhanyan et al., 2016).

Chemical Synthesis Methodologies

The chemical also finds application in developing novel chemical synthesis methodologies. A study presented a new strategy for synthesizing substituted morpholines from enantiomerically pure amino alcohols, with 4-(2-Aminoethyl)morpholin-3-one hydrochloride likely serving as a key intermediate or related compound in such syntheses (Leathen et al., 2009).

Anticonvulsant Activity

Additionally, derivatives of 4-(2-Aminoethyl)morpholin-3-one hydrochloride have been explored for their anticonvulsant activity, demonstrating the compound's potential in developing new treatments for neurological disorders (Unverferth et al., 1998).

Antibacterial Activity

Research has also been conducted on the antibacterial activity of compounds synthesized from 4-(2-Aminoethyl)morpholin-3-one hydrochloride, further underscoring its utility in the search for new antibacterial agents (Isakhanyan et al., 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle this chemical with appropriate safety measures, including wearing protective gloves/clothing/eye protection/face protection, and ensuring good ventilation .

Mecanismo De Acción

Target of Action

The primary target of 4-(2-Aminoethyl)morpholin-3-one hydrochloride is the lysosome . This compound serves as an important lysosome-targeting group .

Mode of Action

4-(2-Aminoethyl)morpholin-3-one hydrochloride: interacts with its targets by serving as a lysosome-targeting group . It is used in the synthesis of various compounds that are designed to target and interact with lysosomes .

Biochemical Pathways

The biochemical pathways affected by 4-(2-Aminoethyl)morpholin-3-one hydrochloride are primarily related to lysosomal functions . The compound’s interaction with lysosomes can affect downstream cellular processes, including the regulation of pH and the breakdown of waste materials within the cell .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 4-(2-Aminoethyl)morpholin-3-one hydrochloride Its lysosome-targeting properties suggest that it may be readily absorbed and distributed within cells to reach its target site .

Result of Action

The molecular and cellular effects of 4-(2-Aminoethyl)morpholin-3-one hydrochloride ’s action are largely dependent on the specific compounds it is used to synthesize . For example, it has been used in the synthesis of a lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells .

Propiedades

IUPAC Name |

4-(2-aminoethyl)morpholin-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c7-1-2-8-3-4-10-5-6(8)9;/h1-5,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIMNEZCEAGZNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethyl)morpholin-3-one hydrochloride | |

CAS RN |

1909325-95-6 |

Source

|

| Record name | 4-(2-aminoethyl)morpholin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B2710784.png)

![Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2710786.png)

![tert-butyl N-methyl-N-{2-[(propan-2-yl)amino]ethyl}carbamate](/img/structure/B2710787.png)

![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-6-hydroxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2710788.png)

![5-chloro-N-[2-(diethylamino)-2-(3-methoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2710794.png)

![3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2710795.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2710797.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2710799.png)

![N'-[(E)-furan-2-ylmethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2710802.png)